An In-Depth Technical Guide to the Synthesis and Characterization of Novel (Carbamoylamino) Benzoate Derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of Novel (Carbamoylamino) Benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Carbamoylamino) benzoate derivatives, a class of compounds characterized by a substituted urea moiety linked to a benzoate ester, represent a scaffold of significant interest in medicinal and agricultural chemistry. Their structural features allow for diverse biological activities, including potential antimicrobial and herbicidal properties. This guide provides a comprehensive overview of the synthetic strategies, purification techniques, and detailed characterization of these novel compounds, grounded in established chemical principles and spectroscopic analysis.
Introduction: The Significance of the (Carbamoylamino) Benzoate Scaffold
The (Carbamoylamino) benzoate core structure combines two key pharmacophores: the substituted urea and the benzoate ester. Substituted ureas are known for their ability to form strong hydrogen bonds, a crucial interaction in many biological systems, and are found in a wide range of pharmaceuticals and agrochemicals.[1] Benzoate esters, on the other hand, are common in natural products and approved drugs, often contributing to the molecule's pharmacokinetic properties. The combination of these two moieties in a single molecule creates a versatile platform for the development of new bioactive agents.
Derivatives of this scaffold have been investigated for a range of biological applications. The urea functional group is a cornerstone in the design of various therapeutic agents, while related carbamate structures are also prevalent in drug design.[2][3] Furthermore, many commercial herbicides are urea derivatives, acting by inhibiting photosynthesis.[4][5] The exploration of novel (Carbamoylamino) benzoate derivatives, therefore, presents a promising avenue for the discovery of new lead compounds in drug and agrochemical development.[6][7][8]
Synthetic Methodologies: A Rational Approach
The synthesis of (Carbamoylamino) benzoate derivatives is most efficiently achieved through the reaction of an aminobenzoate ester with an appropriate isocyanate. This reaction is a classic example of nucleophilic addition to a heterocumulene and is generally high-yielding and straightforward to perform.
General Synthetic Pathway
The fundamental reaction involves the nucleophilic attack of the amino group of an aminobenzoate ester on the electrophilic carbon of an isocyanate. The choice of the starting aminobenzoate (ortho-, meta-, or para-) and the isocyanate (aliphatic or aromatic) allows for the generation of a diverse library of derivatives.
Caption: General synthetic route to (Carbamoylamino) benzoate derivatives.
Step-by-Step Experimental Protocol: Synthesis of Ethyl 4-(3-phenylureido)benzoate
This protocol provides a detailed procedure for the synthesis of a representative (Carbamoylamino) benzoate derivative. The reaction of ethyl 4-aminobenzoate with phenyl isocyanate is a reliable method for producing the target compound.[9][10]
Materials:
-
Ethyl 4-aminobenzoate
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF) or Acetone
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser (optional, reaction is often rapid at room temperature)
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Amine Solution: In a clean, dry round-bottom flask, dissolve ethyl 4-aminobenzoate (1 equivalent) in anhydrous THF (or acetone) under a nitrogen or argon atmosphere. Stir the solution at room temperature until the solid is completely dissolved.
-
Addition of Isocyanate: Slowly add phenyl isocyanate (1 equivalent) dropwise to the stirred solution of ethyl 4-aminobenzoate at room temperature. The reaction is often exothermic, and a precipitate may start to form immediately.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Isolation of the Product: Once the reaction is complete, the resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold hexane to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure ethyl 4-(3-phenylureido)benzoate as a white solid.
Purification and Characterization: Ensuring Identity and Purity
Thorough purification and characterization are essential to confirm the synthesis of the desired (Carbamoylamino) benzoate derivative and to ensure its suitability for further biological testing.
Purification Techniques
-
Recrystallization: This is a highly effective method for purifying solid urea derivatives. The choice of solvent is critical, with alcohols like ethanol or esters like ethyl acetate often being suitable.[11]
-
Column Chromatography: For derivatives that are difficult to purify by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically used.
Spectroscopic Characterization
A combination of spectroscopic techniques is used to elucidate the structure of the synthesized compounds.
Caption: Workflow for the spectroscopic characterization of synthesized derivatives.
IR spectroscopy is a powerful tool for identifying the key functional groups present in the (Carbamoylamino) benzoate derivatives.
-
N-H Stretching: The N-H bonds of the urea moiety typically show one or two sharp absorption bands in the region of 3200-3400 cm⁻¹.[12][13][14]
-
C=O Stretching (Urea): The carbonyl group of the urea functionality gives a strong absorption band, often referred to as the "Amide I" band, in the range of 1630-1680 cm⁻¹.[12][15]
-
C=O Stretching (Ester): The ester carbonyl group exhibits a strong absorption band at a higher frequency than the urea carbonyl, typically in the range of 1700-1730 cm⁻¹.[1][11]
-
C-N Stretching: The C-N stretching vibrations of the urea group can be observed in the fingerprint region, typically around 1400-1470 cm⁻¹.[12]
-
Aromatic C-H and C=C Stretching: The presence of the aromatic rings will be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[1]
Table 1: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Urea N-H | Stretch | 3200 - 3400 |
| Urea C=O | Stretch | 1630 - 1680 |
| Ester C=O | Stretch | 1700 - 1730 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Urea C-N | Stretch | 1400 - 1470 |
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
¹H NMR Spectroscopy:
-
N-H Protons: The protons on the nitrogen atoms of the urea linkage typically appear as broad singlets in the downfield region of the spectrum, often between δ 8.0 and 11.0 ppm.[16][17][18] Their chemical shift can be concentration and solvent dependent.
-
Aromatic Protons: The protons on the benzoate and other aromatic rings will resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. The splitting patterns of these signals can provide information about the substitution pattern on the rings.
-
Ester Alkyl Protons: The protons of the alkyl group of the ester (e.g., the ethyl group in ethyl benzoate) will have characteristic chemical shifts and splitting patterns. For an ethyl group, a quartet around δ 4.3 ppm (for the -CH₂-) and a triplet around δ 1.3 ppm (for the -CH₃) are expected.[11]
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: The carbonyl carbons of the urea and ester groups are highly deshielded and appear in the downfield region of the spectrum. The urea carbonyl typically resonates around δ 150-160 ppm, while the ester carbonyl is usually found further downfield, around δ 165-175 ppm.[16][19][20][21]
-
Aromatic Carbons: The carbon atoms of the aromatic rings will appear in the region of δ 110-150 ppm.[3][22] The specific chemical shifts will depend on the substituents on the rings.
-
Table 2: Expected NMR Chemical Shifts (in ppm)
| Atom | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Urea N-H | 8.0 - 11.0 | - |
| Aromatic C-H | 7.0 - 8.5 | 110 - 150 |
| Ester -OCH₂- | ~ 4.3 (quartet) | ~ 60 |
| Ester -CH₃ | ~ 1.3 (triplet) | ~ 14 |
| Urea C=O | - | 150 - 160 |
| Ester C=O | - | 165 - 175 |
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to obtain structural information from its fragmentation pattern.[23][24]
-
Molecular Ion Peak (M⁺): The molecular ion peak will correspond to the molecular weight of the (Carbamoylamino) benzoate derivative.
-
Key Fragmentation Pathways:
-
Cleavage of the Urea Linkage: A common fragmentation pathway for N,N'-disubstituted ureas is the cleavage of the C-N bonds of the urea moiety. This can lead to the formation of isocyanate fragments and amine fragments.[25]
-
Loss of the Ester Alkoxy Group: Fragmentation of the ester can occur through the loss of the alkoxy group (-OR) from the molecular ion.
-
Decarboxylation: Loss of CO₂ from the ester functionality can also be observed.
-
Fragmentation of the Aromatic Rings: The aromatic rings can undergo characteristic fragmentations, although they are generally more stable.
-
Potential Applications and Biological Activity
The structural features of (Carbamoylamino) benzoate derivatives suggest a range of potential biological activities, making them attractive candidates for further investigation in drug discovery and agrochemical research.
-
Antimicrobial Activity: Urea and thiourea derivatives have been shown to possess significant antibacterial and antifungal properties.[2][6][26] The ability of the urea moiety to act as a hydrogen bond donor and acceptor can facilitate interactions with biological targets in microorganisms. The specific substituents on the aromatic rings can be varied to optimize this activity.[27]
-
Herbicidal Activity: Many commercial herbicides are urea derivatives that act by inhibiting photosystem II in plants.[4][28] The (Carbamoylamino) benzoate scaffold could be explored for the development of new herbicides with potentially different selectivity and modes of action.[8] Some urea derivatives have also been shown to act as plant growth regulators.[5]
Conclusion
This technical guide has outlined a rational and efficient approach to the synthesis and characterization of novel (Carbamoylamino) benzoate derivatives. The straightforward synthesis, coupled with the potential for diverse biological activity, makes this class of compounds a promising area for further research and development. The detailed spectroscopic data and characterization workflow provided herein serve as a valuable resource for scientists working in the fields of medicinal chemistry, drug discovery, and agrochemical science. The exploration of this chemical space is anticipated to yield new compounds with significant therapeutic or agricultural applications.
References
-
Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (2010). PubMed. Retrieved from [Link]
-
Herbicide. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. (2013). MDPI. Retrieved from [Link]
-
New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. (n.d.). SciELO. Retrieved from [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]
-
A mode of selective action of thiadiazolyl urea herbicides. (n.d.). PubMed. Retrieved from [Link]
-
(a) FTIR Spectrum of pure Urea. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth. (2022). ResearchGate. Retrieved from [Link]
-
Potential application of urea-derived herbicides as cytokinins in plant tissue culture. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Article. (2007). SciELO. Retrieved from [Link]
-
Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. (n.d.). PMC. Retrieved from [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. (2022). Semantic Scholar. Retrieved from [Link]
-
Analysis of phenylurea herbicides from plants by GC/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
The Infra-red Absorption Spectrum and Structure of Urea. (n.d.). academica.edu. Retrieved from [Link]
-
Herbicide. (n.d.). Weed Science. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
1 H NMR chemical shifts and IR stretches of NH for free ligand and complex. (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl 4-(3-benzoylthioureido)benzoate. (n.d.). PMC. Retrieved from [Link]
-
Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. (n.d.). PMC. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.). Wiley Online Library. Retrieved from [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. (2019). MDPI. Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]
-
Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. (2010). European Journal of Chemistry. Retrieved from [Link]
-
Synthesis of ethyl benzoate. (n.d.). PrepChem.com. Retrieved from [Link]
-
13 C Chemical Shift Table. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
ETHYL p-AMINOBENZOATE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. (n.d.). PubMed. Retrieved from [Link]
-
The C-13 NMR spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
- Preparation method and application of 4-formaldehyde oxime ethyl benzoate. (n.d.). Google Patents.
-
What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid? (2016). Quora. Retrieved from [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
The reaction of ethyl p - amiobenzoate with HNO_2 and then with HBF_4 yields a compounds (X), a crystalline ionic compound. Compound (X) , when heated forms C_9H_9O_2F(Y). The compound (Y) is. (n.d.). Allen. Retrieved from [Link]
- Preparation of n-aryl amines from isocyanates. (n.d.). Google Patents.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. Herbicide - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US5041670A - Preparation of n-aryl amines from isocyanates - Google Patents [patents.google.com]
- 11. Ethyl 4-(3-benzoylthioureido)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. 1-BENZOYL-2-THIOUREA(614-23-3) 1H NMR spectrum [chemicalbook.com]
- 19. organicchemistrydata.org [organicchemistrydata.org]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 22. rsc.org [rsc.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. scienceready.com.au [scienceready.com.au]
- 25. researchgate.net [researchgate.net]
- 26. scielo.br [scielo.br]
- 27. merckmillipore.com [merckmillipore.com]
- 28. A mode of selective action of thiadiazolyl urea herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
